2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2309733-82-0
VCID: VC11812152
InChI: InChI=1S/C18H22N4O2/c1-24-17-5-3-2-4-13(17)8-18(23)22-14-6-7-15(22)10-16(9-14)21-12-19-11-20-21/h2-5,11-12,14-16H,6-10H2,1H3
SMILES: COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4 g/mol

2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

CAS No.: 2309733-82-0

Cat. No.: VC11812152

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one - 2309733-82-0

Specification

CAS No. 2309733-82-0
Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
IUPAC Name 2-(2-methoxyphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Standard InChI InChI=1S/C18H22N4O2/c1-24-17-5-3-2-4-13(17)8-18(23)22-14-6-7-15(22)10-16(9-14)21-12-19-11-20-21/h2-5,11-12,14-16H,6-10H2,1H3
Standard InChI Key SMDVTWZJLCJRBP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Canonical SMILES COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=NC=N4

Introduction

The compound 2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that combines a triazole ring with an azabicyclooctane scaffold, both of which are known for their diverse biological activities. This compound is of interest due to its potential therapeutic applications, particularly in fields where both triazole and tropane alkaloid derivatives have shown promise.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the triazole ring and the azabicyclooctane scaffold. Common methods for synthesizing triazoles include the Einhorn–Brunner reaction or the Pellizzari reaction . The azabicyclooctane scaffold can be constructed through enantioselective methods to ensure the correct stereochemistry .

Biological Activities

  • Triazole Derivatives: Known for their antifungal, antimicrobial, and anticancer properties .

  • Azabicyclooctane Derivatives: Part of the tropane alkaloid family, which exhibits a range of biological activities, including potential applications in neurological disorders .

Potential Applications

Given the components of this compound, potential applications could include:

  • Pharmaceuticals: As a therapeutic agent due to its structural similarity to compounds with known biological activities.

  • Biological Research: As a tool for studying interactions with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamideTriazole ring, isoindoline moietyPotential anticancer properties
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enoateAzabicyclooctane scaffold, methoxyphenyl groupVarious biological activities
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamideTriazole and azabicyclooctane componentsTropane alkaloid properties

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